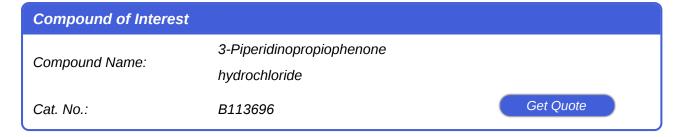


Physical and chemical properties of 3-Piperidinopropiophenone HCl

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An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride

Introduction

3-Piperidinopropiophenone hydrochloride (CAS No. 886-06-6) is a piperidine derivative recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Structurally, it features a piperidine ring connected to a propiophenone moiety.[1] This compound is of significant interest to researchers in medicinal chemistry and drug development, particularly in the study of neurological and mental health ailments.[2] It is also identified as a related compound to Trihexyphenidyl, an antimuscarinic agent used in the management of Parkinson's disease.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The molecular structure consists of a phenyl group attached to a carbonyl group, which is in turn linked to an ethyl chain substituted with a piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in laboratory settings.[1]

Table 1: Chemical Identifiers for 3-Piperidinopropiophenone HCl



Identifier	Value	
CAS Number	886-06-6[1][4]	
IUPAC Name	1-phenyl-3-piperidin-1-ylpropan-1- one;hydrochloride[2][4]	
Molecular Formula	C14H19NO·HCl or C14H20ClNO[1][4]	
SMILES	C1CCN(CC1)CCC(=O)C2=CC=CC=C2.CI[2][4]	
InChI	InChI=1S/C14H19NO.CIH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H[1][4]	
InChlKey	XIROGEVVNHGHFZ-UHFFFAOYSA-N[1][2]	
Synonyms	1-Phenyl-3-(1-piperidinyl)-1-propanone hydrochloride, N-(2-Benzoylethyl)piperidine hydrochloride, β-Piperidinopropiophenone hydrochloride, Trihexyphenidyl Related Compound A[1][2][4]	

Physical and Chemical Properties

3-Piperidinopropiophenone HCl is typically a white to off-white crystalline solid.[1][2] Its properties are summarized in the table below.

Table 2: Physical and Chemical Properties of 3-Piperidinopropiophenone HCl



Property	Value	Source(s)
Molecular Weight	253.77 g/mol	[2][4]
Appearance	White to Off-white Solid	[1][2]
Melting Point	185 - 193 °C	[2][5][6]
Boiling Point	345.4 °C at 760 mmHg	[6]
Solubility	Slightly soluble in water and methanol; Soluble in organic solvents	[1][2]
Density	1.029 g/cm ³	[6]
Flash Point	127.1 °C	[6]
XLogP3	3.485	[6]
Refractive Index	1.533	[6]

Experimental Protocols Synthesis via Mannich Reaction

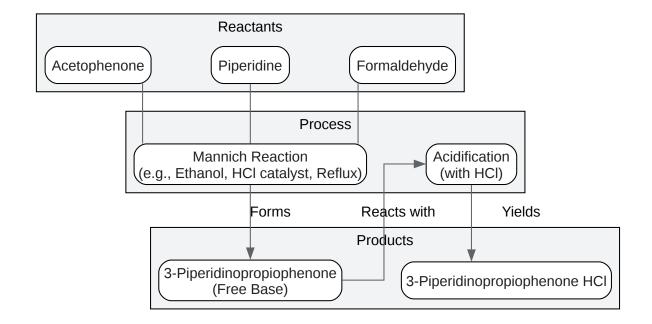
3-Piperidinopropiophenone is a mono-Mannich base derived from acetophenone.[6] The synthesis generally involves the aminoalkylation of an acidic proton-containing compound (acetophenone) with formaldehyde and a secondary amine (piperidine). The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

General Experimental Protocol:

- Reaction Setup: To a reaction vessel, add acetophenone, piperidine hydrochloride, and paraformaldehyde in a suitable solvent, such as ethanol.
- Reaction: Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture with stirring for a specified period (e.g., 2-4 hours).
- Workup: Cool the reaction mixture. The product, 3-Piperidinopropiophenone HCl, often crystallizes out of the solution.



- Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/acetone) to obtain the purified crystalline solid.[6]
- Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.



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General synthesis workflow for 3-Piperidinopropiophenone HCl.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

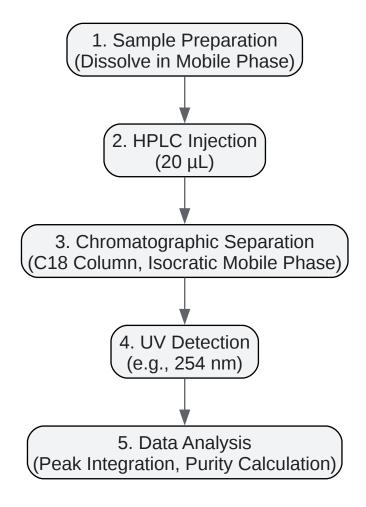
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis and purity assessment of 3-Piperidinopropiophenone HCl. The following protocol is a representative method based on common practices for analyzing related compounds.[7][8]

Experimental Protocol:



- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile). A typical ratio might be 50:50 (v/v).[8]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a suitable wavelength (e.g., 239 nm or 254 nm).[7][9]
 - Column Temperature: 30 °C.[9]
 - Injection Volume: 10-20 μL.[9]
- Sample Preparation: Accurately weigh and dissolve the 3-Piperidinopropiophenone HCl sample in the mobile phase to a known concentration (e.g., 50 μg/mL).
- Analysis: Inject the standard and sample solutions into the chromatograph. The retention time and peak area are used to determine the purity and concentration against a reference standard.





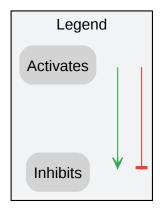
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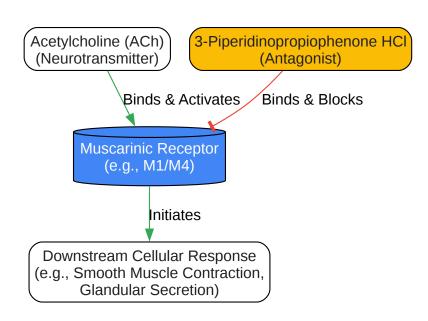
Workflow for HPLC purity analysis.

Potential Mechanism of Action

While the specific biological pathways for 3-Piperidinopropiophenone HCl are not extensively detailed in the available literature, its classification as "Trihexyphenidyl Related Compound A" provides a strong indication of its potential pharmacological target.[2] Trihexyphenidyl is an antimuscarinic agent that functions by blocking muscarinic acetylcholine receptors, particularly M₁ and M₄ subtypes.[3] It is plausible that 3-Piperidinopropiophenone HCl exhibits a similar antagonistic activity at these receptors. This action would inhibit the effects of acetylcholine, a neurotransmitter involved in various physiological processes, which aligns with its potential application in studying neurological disorders.[2][3]







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Hypothetical antagonism at a muscarinic receptor.

Safety and Handling

3-Piperidinopropiophenone HCl is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it is considered harmful if swallowed and can cause skin irritation, serious eye damage, and respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C. [2] Due to potential psychoactive properties, it should be handled with care and in accordance with all applicable safety protocols and regulations.[1]

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